benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate
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Overview
Description
Benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines due to their stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate involves its role as a protecting group. It temporarily masks the reactivity of amine groups, allowing selective reactions to occur at other functional groups. The benzyl group can be removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the additional amino and oxo groups.
t-Butyl carbamate: Another common protecting group for amines, but with a different removal mechanism.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis with a different deprotection method.
Uniqueness
Benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required .
Properties
CAS No. |
66051-54-5 |
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Molecular Formula |
C18H26N4O5 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C18H26N4O5/c19-15(23)8-11-21-16(24)7-4-10-20-17(25)9-12-22-18(26)27-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H2,19,23)(H,20,25)(H,21,24)(H,22,26) |
InChI Key |
OFSGVPIOLIRRRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCCC(=O)NCCC(=O)N |
Origin of Product |
United States |
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